molecular formula C17H18N4O3S2 B2708501 (2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1170789-57-7

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2708501
CAS RN: 1170789-57-7
M. Wt: 390.48
InChI Key: NBXZCVBFLRUXLU-UHFFFAOYSA-N
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Description

The compound “(2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions, and their reactivity is often influenced by the presence of functional groups and the specific conditions of the reaction . The specific chemical reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory activity. For instance, Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

Anticancer Activity

Indole derivatives are known for their anticancer properties. The exact mechanism of action and the specific types of cancer that this compound could potentially target are areas of ongoing research .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives are known to exhibit antioxidant activity. This property could potentially be harnessed in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole, were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity. However, more research is needed to fully understand the mechanism of action and potential applications in the treatment of diabetes .

Future Directions

Indole derivatives have diverse biological activities and have the potential to be explored for new therapeutic possibilities . Future research could focus on further elucidating the biological activity of this compound and developing it into a potent therapeutic agent.

Mechanism of Action

properties

IUPAC Name

[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-26(23,24)21-8-6-20(7-9-21)17(22)15-11-25-16(19-15)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXZCVBFLRUXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

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